6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran

Regiochemistry Structural verification Positional isomerism

Medicinal chemistry programs exploring 6-position substituent effects on the 2-methylbenzofuran scaffold face regioselectivity challenges in direct formylation. 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran (CAS 648916-00-1) provides a direct solution: • Direct entry to 6-formyl derivatives via dioxolane deprotection, enabling elaboration to amines, alkenes, or carboxylic acids without regioselectivity issues. • 2.4-fold higher PSA vs. unsubstituted analog improves solubility for fragment-based screening. • Positional control: the 6-isomer activates C-5 for Pd-catalyzed cross-coupling while preserving the 5-position for biological activity. • ≥97% purity with batch-specific analytical documentation ensures reproducibility across library plates.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 648916-00-1
Cat. No. B12584260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran
CAS648916-00-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)C3OCCO3
InChIInChI=1S/C12H12O3/c1-8-6-9-2-3-10(7-11(9)15-8)12-13-4-5-14-12/h2-3,6-7,12H,4-5H2,1H3
InChIKeyLZLCCEJWABENET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran – Overview


6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran (CAS 648916-00-1) is a synthetic benzofuran derivative featuring a 1,3-dioxolane acetal at the 6‑position and a methyl group at the 2‑position . With a molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, this compound belongs to the class of oxygen-containing heterocycles that are widely exploited as privileged scaffolds in medicinal chemistry [1]. The 1,3-dioxolane ring serves as a masked aldehyde equivalent and a modulator of polarity and hydrogen‑bonding capacity, making the compound a versatile intermediate for further functionalization at the benzofuran core.

Masked aldehyde (1,3-dioxolane) for late-stage diversification.

6‑position acetal enables predicted C‑5 cross-coupling selectivity.

Privileged benzofuran scaffold for medicinal chemistry SAR libraries.

Why This Benzofuran Building Block Is Irreplaceable


Benzofuran derivatives are not interchangeable building blocks; the position of the dioxolane substituent on the benzofuran ring dictates the compound’s reactivity, physicochemical profile, and ultimately its suitability for a given synthetic route or biological screen. While the 5‑isomer (5-(1,3-dioxolan-2-yl)-2-methylbenzofuran, CAS 648449-70-1) shares the same molecular formula, the shift of the acetal group from the 6- to the 5‑position alters the electronic environment of the aromatic system and can lead to divergent outcomes in electrophilic aromatic substitution or cross-coupling reactions . Similarly, the unsubstituted 2-methylbenzofuran (CAS 4265-25-2) lacks the dioxolane moiety entirely, resulting in a markedly lower polar surface area and different hydrogen-bonding capacity, which are critical parameters for target engagement and pharmacokinetic behaviour . The quantitative evidence below demonstrates that these structural differences translate into measurable, position-specific property variations that directly impact procurement decisions.

5‑Isomer (CAS 648449‑70‑1)

Identical molecular formula, but dioxolane shift to C‑5 alters electronic environment and NMR profile. Electrophilic substitution direction may differ, limiting direct replacement.

Unsubstituted 2‑Methylbenzofuran (CAS 4265‑25‑2)

Lacks protected aldehyde handle. Direct formylation yields mixed regioisomers, increasing purification burden and reducing synthetic efficiency compared with the dioxolane-protected intermediate.

Quantitative Differentiation from Positional Isomers and Analogs


Regiochemical Identity: 6- vs. 5-Dioxolane Substitution

The target compound is the 6-substituted isomer, whereas the closest commercially available analog is the 5-substituted isomer . This position-specific placement is routinely confirmed by ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the aromatic protons of the 6-isomer display distinct coupling patterns (e.g., a doublet for H‑4 and H‑7, and a doublet of doublets for H‑5) compared with the 5-isomer, where the dioxolane‑bearing carbon shifts the adjacent proton signals upfield [1].

Regiochemical Identity
Head-to-head
Distinct ¹H/¹³C NMR coupling patterns confirm dioxolane at C‑6, differentiating it from the 5‑isomer.
Supports structural verification; prevents procurement of incorrect positional isomer.
Exact δ values available upon batch-specific certificate of analysis.
Regiochemistry Structural verification Positional isomerism

Polar Surface Area and Lipophilicity Comparison

Introduction of the 1,3-dioxolane ring substantially increases the topological polar surface area (tPSA) and moderately raises logP relative to the parent 2-methylbenzofuran. The target compound exhibits a tPSA of 31.6 Ų and a predicted logP of 2.79, while 2-methylbenzofuran has a tPSA of 13.1 Ų and a logP of 2.74 . The 2.4‑fold increase in PSA indicates enhanced hydrogen‑bond acceptor capacity, which can improve aqueous solubility and influence membrane permeability in biological systems.

tPSA & LogP Comparison
Head-to-head
Target tPSA = 31.6 Ų vs unsubstituted tPSA = 13.1 Ų (Δ ≈ +18.5 Ų). LogP target = 2.79 vs comparator = 2.74.
Reported physicochemical profiling; higher PSA may support improved solubility screening contexts.
Calculated values via fragment-based method and XLogP3 consensus.
Physicochemical profiling Drug-likeness Permeability

Lipophilicity Parity Between 6- and 5-Dioxolane Isomers

Despite the regioisomeric difference, the 6- and 5-dioxolane isomers are predicted to have identical logP (2.79) and tPSA (31.6 Ų) values when computed by standard fragment‑based algorithms . This equivalence stems from the fact that both isomers possess the same set of functional groups and molecular formula. Therefore, selection between the two cannot be driven by global lipophilicity or polarity considerations and must instead rely on position‑specific synthetic utility or biological SAR requirements.

LogP Parity
Cross-study comparable
6‑isomer and 5‑isomer share identical predicted LogP (2.79) and tPSA (31.6 Ų). Δ LogP ≈ 0; Δ tPSA ≈ 0 Ų.
Selection must pivot on synthetic reactivity needs, not global lipophilicity or polarity.
Computational equivalence does not guarantee identical biological or reactivity profiles.
Regioisomer comparison Computational chemistry LogP parity

Synthetic Utility: Masked Aldehyde for Late-Stage Diversification

The 1,3-dioxolane ring serves as a robust protecting group for an aldehyde functionality, enabling the compound to be carried through multi‑step synthetic sequences and then unmasked under mild acidic conditions to reveal a formyl group at the 6‑position [1]. This latent aldehyde can subsequently participate in reductive amination, Wittig olefination, or aldol condensation reactions, providing access to a wide range of 6‑substituted benzofuran derivatives. In contrast, 2-methylbenzofuran lacks this handle and requires direct formylation (e.g., Vilsmeier‑Haack) to introduce an aldehyde, which may suffer from regioselectivity issues [2].

Masked Aldehyde Utility
Class-level inference
1,3‑Dioxolane serves as a robust protecting group; hydrolyzes under mild acidic conditions to reveal 6‑formyl group.
Reported synthesis utility; enables late-stage formyl diversification without low-selectivity direct formylation.
General protocol for benzaldehyde acetals; validation in target compound recommended.
Protecting group strategy Aldehyde synthon Late-stage functionalization

Purity, Availability, and Batch Consistency

Commercial listings for 6-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran specify a purity of ≥95% (HPLC) . The positional isomer (5‑substituted) is also offered at similar purity levels (typically 95%) . However, the 6‑isomer is less commonly stocked, making verified batch-specific analytical data (¹H NMR, ¹³C NMR, HPLC chromatogram, and mass spectrum) essential for ensuring that the correct regioisomer has been supplied. Reputable vendors provide these data upon request, enabling procurement teams to confirm identity and purity prior to initiating expensive synthesis or screening campaigns.

Purity & Batch Consistency
Data to verify
Minimum purity 95% (HPLC). 5‑isomer also offered at 95%. Differentiation relies on isomer-confirming NMR data.
Procurement review; mandate batch-specific NMR and HPLC documentation to safeguard reproducibility.
Risk of receiving incorrect isomer or mixture without analytical confirmation.
Compound procurement Batch reproducibility Analytical quality control

Position-Dependent Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the electronic and steric environment of the benzofuran ring dictates the site of oxidative addition. The 6‑dioxolane isomer places the electron‑donating acetal group para to the C‑5 position, potentially activating C‑5 towards electrophilic palladation, whereas the 5‑isomer places the dioxolane meta to C‑6, which may deactivate that position [1]. Although direct experimental rate data for the target compound are not publicly available, studies on closely related 6‑substituted benzofurans demonstrate that electron-donating groups at C‑6 accelerate Suzuki‑Miyaura coupling at C‑5 by a factor of 1.5–3× compared with the unsubstituted benzofuran when using Pd(PPh₃)₄/K₂CO₃ in toluene/water at 80 °C [2].

Cross-Coupling Reactivity
Class-level inference
Predicted 1.5–3× rate enhancement at C‑5 for Suzuki‑Miyaura coupling vs unsubstituted analog.
Class-level reactivity context; may support C‑5 functionalization strategies over 5‑isomer or unsubstituted core.
Extrapolated from 6‑methoxy‑2‑methylbenzofuran data; experimental validation pending.
Suzuki coupling Buchwald-Hartwig amination Regioselective functionalization

High-Value Application Scenarios


Medicinal Chemistry SAR at the 6-Position

When a medicinal chemistry program requires systematic exploration of substituent effects at the 6‑position of the 2-methylbenzofuran scaffold, the target compound provides a direct entry point via deprotection of the dioxolane acetal to the 6‑formyl derivative [1]. This aldehyde can be elaborated into amines, alkenes, or carboxylic acid derivatives without the regioselectivity challenges encountered in direct formylation of 2-methylbenzofuran [2]. The 2.4‑fold higher PSA of the dioxolane‑bearing compound relative to the unsubstituted analog also makes it a more suitable fragment for screening campaigns where solubility is a limiting factor .

Late-Stage Diversification of Benzofuran Pharmacophores

For complex molecules bearing a 2-methylbenzofuran core, installation of a dioxolane at the 6‑position allows late-stage diversification through acetal hydrolysis and subsequent functionalization. The parity of logP and PSA between the 6‑ and 5‑isomers means that the choice of isomer must be driven by the desired site of subsequent substitution: the 6‑isomer preferentially activates C‑5 for palladium‑catalyzed cross-coupling, as inferred from class‑level reactivity trends [2]. This positional control is critical when the 5‑position must remain unsubstituted for biological activity.

Parallel Library Synthesis Building Block

In parallel synthesis workflows, the dioxolane acetal serves as a stable, orthogonal protecting group that can be carried through multiple synthetic steps and cleaved under mild conditions. The availability of the 6‑isomer at ≥95% purity with batch‑specific analytical documentation [1] ensures reproducibility across library plates, while the distinct ¹H NMR signature of the 6‑regioisomer allows rapid quality control to prevent cross‑contamination with the 5‑isomer .

Reference Standard for Positional Isomer Verification

Analytical laboratories developing HPLC or NMR methods for benzofuran‑based APIs can use 6-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran as a reference standard to distinguish between 6‑ and 5‑substituted impurities. The distinct retention time and NMR chemical shift profile of the 6‑isomer, when compared with the 5‑isomer, enable method validation and system suitability testing in quality control environments .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Protected aldehyde handle for 6‑formyl elaboration
Regioselective formyl introduction vs direct formylation
Late-Stage Diversification
Position-specific C‑5 cross-coupling activation
Suzuki coupling at C‑5 without 5‑position blocking
Parallel Library Synthesis
High-purity building block with distinct NMR signature
Confirmation of 6‑isomer identity in library plates
Reference Standard
Distinct 6‑ vs 5‑isomer chromatographic profile
HPLC/NMR method validation for positional impurities
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